(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol
Description
“(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol” is a bicyclic organic compound featuring a 3-oxabicyclo[3.1.1]heptane core substituted with a methyl group at position 5 and a hydroxymethyl (-CH₂OH) group at position 1. This structure combines a rigid bicyclic framework with polar functional groups, making it a molecule of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(5-methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol |
InChI |
InChI=1S/C8H14O2/c1-7-2-8(3-7,4-9)6-10-5-7/h9H,2-6H2,1H3 |
InChI Key |
FBICIPAOAQNHBX-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(COC2)CO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Detailed Reaction Conditions and Yields
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Kulinkovich cyclopropanation of ethyl 4-chlorobutanoate | Ethylmagnesium bromide (3.0 M in Et2O), room temp | 85 | Formation of cyclopropanol intermediate |
| 2 | Mesylation of cyclopropanol | Methanesulfonyl chloride, base | 95 | Activation for ring opening |
| 3 | Electrocyclic ring opening and allylic chloride formation | Titanium tetrachloride, low temp | 86 | Allyl cation intermediate |
| 4 | Dibromocyclopropanation to form tetrahalide | NaOH, bromoform, tetra-n-butylammonium iodide catalyst | 84 | Key precursor for propellane synthesis |
| 5 | Cyclization to [3.1.1]propellane | Phenyllithium (1.9 M in n-Bu2O), -78 °C to room temp | 43-61 | Purified by low temp distillation |
| 6 | Acid-mediated isomerization to 3-oxabicyclo[3.1.1]heptane | Pyridinium chloride catalyst, mild conditions | Variable | Converts spiro precursor to target compound |
Summary of Research Findings
- The acid-mediated isomerization method using catalytic pyridinium chloride is a recent advancement that allows access to (5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol under mild and scalable conditions with improved physicochemical properties for drug design.
- The multistep synthesis via [3.1.1]propellane intermediates provides a robust and scalable synthetic platform for bicyclo[3.1.1]heptane derivatives, including the target compound, with overall yields up to 37% for the propellane core and subsequent functionalization steps.
- These methods enable the preparation of building blocks that serve as bioisosteres of meta-substituted aromatic rings, offering medicinal chemistry advantages such as improved solubility and metabolic stability.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol is a bicyclic compound featuring a methanol group attached to its framework. It has the molecular formula and a CAS number of 2920401-68-7 . The structure includes a five-membered ring fused to a three-membered ring, with an oxygen atom within the bicyclic system.
Potential Applications
(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol's unique properties make it suitable for various applications:
- Medicinal Chemistry: Due to its structural characteristics, (5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol may exhibit significant biological activity. Compounds with similar bicyclic structures have been studied for their potential as therapeutic agents, particularly in drug design, where they may act as bioisosteres, mimicking the biological properties of other compounds. This property could be valuable in developing new medications targeting specific biological pathways.
- Materials Science: This compound is useful in materials science because of its distinctive chemical properties.
- Drug Development: Interaction studies show that (5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol can engage with specific biological molecules. The hydroxyl group allows for hydrogen bonding, influencing the activity of enzymes and receptors in biological systems. Understanding these interactions is crucial for assessing its pharmacological potential and safety profile in drug development.
Structural Analogs
Several compounds share structural similarities with (5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol:
| Compound Name | Structural Feature | Potential Application |
|---|---|---|
| (5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-yl)methanol | Fluorine substitution | Antiviral drug development |
| (5-Ethyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol | Ethyl group | Enhanced lipophilicity for drug delivery |
| (2-Azabicyclo[3.1.1]heptan-1-yl)methanol | Nitrogen atom | Potential neuroactive compounds |
Mechanism of Action
The mechanism of action of (5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Key Observations:
3-Aza derivatives are more likely to form salts (e.g., hydrochloride salts ) due to amine protonation.
Substituent Effects: 5-Methyl (Compound A): Enhances hydrophobicity and steric bulk compared to smaller substituents like 5-fluoro . 5-(2,5-Dichlorophenyl) (C₁₃H₁₅Cl₂NO): Adds significant lipophilicity and electron-withdrawing effects, likely influencing receptor binding .
Collision Cross-Section (CCS) Data: For {5-Methoxy-3-azabicyclo[3.1.1]heptan-1-yl}methanol, CCS values range from 131.1–142.0 Ų depending on adducts (e.g., [M+H]+: 133.8 Ų) . These values reflect ion mobility differences, critical for mass spectrometry-based identification. Compound A’s CCS is unreported but expected to differ due to oxygen’s electronegativity versus nitrogen.
Biological Activity
The compound (5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol (CAS Number: 2920401-68-7) is a bicyclic molecule characterized by its unique structural features, including a methanol group attached to a bicyclic framework. This compound has garnered attention for its potential biological activities, making it a subject of interest in medicinal chemistry and drug development.
Structural Characteristics
The structure of (5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol consists of a five-membered ring fused to a three-membered ring, with an oxygen atom incorporated into the bicyclic system. This configuration contributes to its distinctive chemical properties, which are crucial for its biological activity.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol |
| CAS Number | 2920401-68-7 |
| Functional Groups | Hydroxyl (-OH), Bicyclic structure |
Research indicates that the biological activity of (5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol may be attributed to its ability to interact with various biological molecules through hydrogen bonding facilitated by its hydroxyl group. This interaction can influence enzyme and receptor activities, potentially leading to therapeutic effects.
Potential Therapeutic Applications
Compounds with similar bicyclic structures have been explored for various therapeutic applications, including:
- Antiviral Agents : Compounds resembling (5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol have shown promise in antiviral drug development due to their structural properties that allow them to act as bioisosteres.
- Neuroactive Compounds : The presence of nitrogen in structurally related compounds suggests potential neuroactivity, which could be explored further in the context of neurological disorders.
Case Studies and Research Findings
Several studies have investigated the biological effects of bicyclic compounds similar to (5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol:
- Antioxidant Activity : Research has shown that bicyclic compounds can exhibit antioxidant properties by reducing reactive oxygen species (ROS) and modulating various enzymatic activities related to oxidative stress.
- Anti-inflammatory Effects : Some studies indicate that these compounds can inhibit pro-inflammatory mediators, suggesting potential use in treating inflammatory conditions.
Table 2: Comparative Biological Activities
| Compound Name | Activity Type | Mechanism of Action |
|---|---|---|
| (5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-yl)methanol | Antiviral | Mimics viral components, inhibiting replication |
| (5-Ethyl-3-oxabicyclo[3.1.1]heptan-1-y)methanol | Neuroactive | Modulates neurotransmitter release and receptor activity |
| (2-Azabicyclo[3.1.1]heptan-1-y)methanol | Antioxidant | Reduces ROS production and enhances cellular defense systems |
Q & A
Basic: What are the critical safety protocols for handling (5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol in laboratory settings?
Methodological Answer:
- Ventilation & Storage: Work in a well-ventilated fume hood, and store the compound in a tightly sealed container under inert gas (e.g., nitrogen) to prevent oxidation. Use dedicated storage areas with temperature control (e.g., 2–8°C for sensitive derivatives) .
- PPE Requirements: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. For prolonged exposure, use a NIOSH-approved respirator with organic vapor cartridges due to potential respiratory hazards (H335) .
- First Aid: In case of skin contact, wash immediately with soap and water for 15 minutes. For inhalation, move to fresh air and monitor for dizziness or respiratory distress; seek medical evaluation if symptoms persist .
Basic: How can researchers synthesize (5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol derivatives, and what catalytic systems are effective?
Methodological Answer:
- Reaction Design: Utilize nucleophilic substitution or oxidation-reduction reactions. For example, reflux the parent bicyclic ether with a Grignard reagent (e.g., methylmagnesium bromide) in anhydrous THF at 60°C for 6 hours, followed by quenching with ammonium chloride .
- Catalytic Optimization: Transition-metal catalysts (e.g., Pd/C or Ru complexes) enhance stereoselectivity in functionalization. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:4) .
- Purification: Use column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures to isolate high-purity products .
Advanced: What computational tools are recommended for predicting the reactivity and stereochemical outcomes of this compound?
Methodological Answer:
- Software Selection: Use Discovery Studio or Gaussian for molecular docking and DFT calculations to model the compound’s bicyclic framework and predict regioselectivity in reactions .
- Parameter Setup: Optimize geometries at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic or nucleophilic attacks .
- Validation: Cross-reference computational predictions with experimental NMR data (e.g., H and C) to confirm stereochemical outcomes .
Advanced: How can researchers address discrepancies in experimental data caused by sample degradation or matrix variability?
Methodological Answer:
- Stabilization Techniques: Store samples at –20°C under argon to minimize degradation. For aqueous matrices, add stabilizers like EDTA (0.1% w/v) to chelate metal ions that catalyze decomposition .
- Data Normalization: Use internal standards (e.g., deuterated methanol or 4-octanol) in GC-MS or HPLC analyses to correct for matrix effects. Calibrate instruments daily with fresh reference standards .
- Statistical Analysis: Apply multivariate methods (PCA or PLS regression) to distinguish between true compound variability and noise from degraded samples .
Advanced: What chromatographic conditions are optimal for separating and quantifying this compound in complex mixtures?
Methodological Answer:
- Column Selection: Use a reversed-phase C18 column (e.g., Ascentis® Express, 2.7 µm particles) for high-resolution separation. Maintain column temperature at 30°C to improve peak symmetry .
- Mobile Phase: Optimize gradient elution with methanol/water (0.1% formic acid). Start at 10% methanol, ramp to 90% over 15 minutes, and hold for 5 minutes to elute hydrophobic derivatives .
- Detection: Employ UV-Vis at 254 nm for quantification or HRMS (ESI+ mode) for structural confirmation. Validate method precision with triplicate injections and spike-recovery tests (target: 90–110% recovery) .
Basic: What spectroscopic techniques are essential for characterizing the compound’s structure?
Methodological Answer:
- NMR Analysis: Acquire H NMR in CDCl₃ to identify methine protons in the bicyclic ring (δ 3.2–4.0 ppm) and hydroxyl groups (δ 1.5–2.5 ppm, broad). Use DEPT-135 for carbon hybridization confirmation .
- IR Spectroscopy: Detect the alcohol –OH stretch (~3200–3400 cm⁻¹) and ether C–O–C asymmetric stretch (~1100 cm⁻¹) .
- Mass Spectrometry: Perform EI-MS to observe the molecular ion peak (e.g., m/z 168 for [M]⁺) and fragmentation patterns (e.g., loss of H₂O at m/z 150) .
Advanced: How can researchers mitigate solvent interference in kinetic studies of this compound?
Methodological Answer:
- Solvent Selection: Use deuterated solvents (e.g., DMSO-d₆ or CD₃OD) for NMR kinetics to avoid proton overlap. For UV-Vis studies, choose solvents with low absorbance in the target wavelength range (e.g., acetonitrile below 220 nm) .
- Control Experiments: Run blank samples with solvent-only systems to subtract background signals. Use stopped-flow techniques for fast reactions to minimize solvent evaporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
